Cas no 13178-51-3 (1-(oxan-2-yl)propan-2-one)

1-(Oxan-2-yl)propan-2-one is a cyclic ether derivative with a ketone functional group, offering versatility as an intermediate in organic synthesis. Its oxane (tetrahydropyran) ring provides stability, while the propan-2-one moiety enhances reactivity for further functionalization. This compound is particularly useful in pharmaceutical and fine chemical applications, where its balanced polarity and structural flexibility facilitate the synthesis of complex molecules. Its compatibility with a range of reaction conditions, including nucleophilic additions and condensations, makes it a valuable building block. The product’s well-defined structure ensures consistent performance in synthetic pathways, contributing to reproducible results in research and industrial processes.
1-(oxan-2-yl)propan-2-one structure
1-(oxan-2-yl)propan-2-one structure
Product Name:1-(oxan-2-yl)propan-2-one
CAS No:13178-51-3
MF:C8H14O2
MW:142.195562839508
CID:1233251
PubChem ID:13641706
Update Time:2025-06-08

1-(oxan-2-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1-(tetrahydro-2H-pyran-2-yl)-
    • 1-(oxan-2-yl)propan-2-one
    • 13178-51-3
    • DTXSID50545698
    • SCHEMBL8877070
    • PJAGGQUSOXCAEA-UHFFFAOYSA-N
    • tetrahydropyran-2-ylacetone
    • EN300-1839855
    • 1-(2-tetrahydropyranyl)2-propanone
    • Inchi: 1S/C8H14O2/c1-7(9)6-8-4-2-3-5-10-8/h8H,2-6H2,1H3
    • InChI Key: PJAGGQUSOXCAEA-UHFFFAOYSA-N
    • SMILES: O1CCCCC1CC(C)=O

Computed Properties

  • Exact Mass: 142.099379685g/mol
  • Monoisotopic Mass: 142.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 26.3Ų

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1-(oxan-2-yl)propan-2-one Related Literature

Additional information on 1-(oxan-2-yl)propan-2-one

Comprehensive Overview of 1-(oxan-2-yl)propan-2-one (CAS No. 13178-51-3): Properties, Applications, and Industry Insights

1-(oxan-2-yl)propan-2-one, identified by its CAS No. 13178-51-3, is a versatile organic compound that has garnered significant attention in pharmaceutical and chemical research. This ketone derivative, featuring a tetrahydropyran (oxane) ring, is widely utilized as a key intermediate in synthetic chemistry. Its unique molecular structure, combining a propan-2-one moiety with an oxan-2-yl group, enables diverse reactivity, making it valuable for constructing complex molecules. Researchers often search for "1-(oxan-2-yl)propan-2-one synthesis" or "CAS 13178-51-3 applications," reflecting its industrial relevance.

The compound’s physicochemical properties, such as its moderate polarity and stability under ambient conditions, contribute to its utility in green chemistry initiatives. With growing interest in sustainable solvents, 1-(oxan-2-yl)propan-2-one is being explored as a potential eco-friendly alternative in catalytic reactions. Recent publications highlight its role in biocatalysis and flow chemistry, aligning with trends toward energy-efficient processes. Queries like "oxan-2-yl ketone solubility" or "13178-51-3 safety data" indicate user concerns about practical handling and compatibility.

In the pharmaceutical sector, CAS No. 13178-51-3 serves as a precursor for chiral building blocks, critical in drug development for conditions like diabetes and CNS disorders. Its compatibility with asymmetric synthesis techniques addresses the demand for enantioselective compounds, a hotspot in modern medicinal chemistry. Discussions on platforms like ResearchGate often focus on "1-(oxan-2-yl)propan-2-one derivatives" or "scalemic resolution methods," underscoring its interdisciplinary importance.

Analytical characterization of 1-(oxan-2-yl)propan-2-one typically involves GC-MS, NMR, and HPLC, with spectral data frequently requested in forums. The compound’s logP value and hydrogen-bonding capacity are also key parameters for formulation scientists. Notably, its low toxicity profile, as evidenced by regulatory databases, supports its adoption in cosmetic ingredients and flavor/fragrance industries, where "oxane-based ketones IFRA compliance" is a trending search term.

Emerging applications include its use in polymeric materials and ligand design for transition-metal catalysts. Patent analyses reveal innovations leveraging 13178-51-3 to enhance polymer flexibility or catalytic efficiency in CO2 fixation reactions—a nod to climate-tech advancements. Educators increasingly cite this compound in organic chemistry curricula to demonstrate ring-opening reactions and protecting group strategies, responding to queries like "teaching oxan-2-yl reactivity."

Supply chain dynamics for 1-(oxan-2-yl)propan-2-one reflect broader shifts toward regionalized chemical manufacturing. Suppliers emphasize batch-to-batch consistency and ISO certification, addressing buyer priorities. Digital marketplaces report spikes in searches for "high-purity 13178-51-3 suppliers," highlighting quality-driven procurement trends. Furthermore, computational studies modeling its QSAR parameters are bridging gaps between theoretical and applied chemistry.

In summary, 1-(oxan-2-yl)propan-2-one (CAS 13178-51-3) exemplifies the intersection of academic inquiry and industrial innovation. Its adaptability across life sciences, materials engineering, and sustainable chemistry ensures enduring relevance. As research evolves, so too will its applications—propelled by interdisciplinary collaboration and technological advancements in synthetic methodology.

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